molecular formula C15H14INO3 B427176 3-(Benzyloxy)-5-iodo-4-methoxybenzamide

3-(Benzyloxy)-5-iodo-4-methoxybenzamide

Cat. No.: B427176
M. Wt: 383.18g/mol
InChI Key: OTEIVRGVPWNKOY-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-iodo-4-methoxybenzamide is a substituted benzamide derivative characterized by a benzyloxy group at the 3-position, a methoxy group at the 4-position, and an iodine atom at the 5-position of the aromatic ring (Figure 1).

Properties

Molecular Formula

C15H14INO3

Molecular Weight

383.18g/mol

IUPAC Name

3-iodo-4-methoxy-5-phenylmethoxybenzamide

InChI

InChI=1S/C15H14INO3/c1-19-14-12(16)7-11(15(17)18)8-13(14)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,17,18)

InChI Key

OTEIVRGVPWNKOY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1I)C(=O)N)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)N)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The iodine atom at the 5-position distinguishes this compound from analogs with smaller halogens (e.g., chlorine) or alkyl groups. Key comparisons include:

Table 1: Substituent and Property Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
3-(Benzyloxy)-5-iodo-4-methoxybenzamide I (5), OMe (4), BnO (3) ~427.2* Amide, Ether, Iodoarene
4-Butoxy-3-chloro-5-methoxybenzaldehyde Cl (3), OMe (5), BuO (4) ~242.7 Aldehyde, Ether, Chloroarene
3-[3-(Benzyloxy)benzamido]-4-methylbenzoic acid Me (4), BnO (3) ~377.4 Carboxylic Acid, Amide, Ether

*Estimated based on substituent contributions.

  • Iodine vs. However, steric bulk may reduce binding pocket compatibility.
  • Benzyloxy vs.
  • Amide vs. Aldehyde : The amide group in the target compound enables hydrogen bonding, whereas the aldehyde in 4-butoxy-3-chloro-5-methoxybenzaldehyde is reactive and less stable under physiological conditions .

Theoretical and Computational Insights

For instance:

  • Electron-Withdrawing Effects : The iodine atom may reduce electron density at the aromatic ring, affecting reactivity in electrophilic substitutions.
  • Steric Effects : The benzyloxy group’s bulk could influence conformational stability, as seen in triazolone systems where substituents dictate molecular geometry .

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